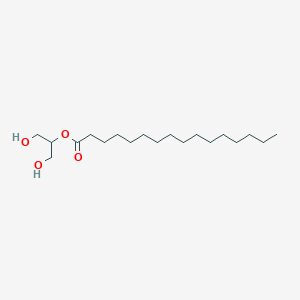

2-Palmitoylglycerol

説明

2-Monopalmitin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Sciadopitys verticillata, Nelumbo nucifera, and other organisms with data available.

increases 2-arachidonoyl-glycerol cannabinoid activity

特性

IUPAC Name |

1,3-dihydroxypropan-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNYCLAREVXOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178024 | |

| Record name | 2-Monopalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23470-00-0 | |

| Record name | 2-Palmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Monopalmitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023470000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Monopalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21I29V2935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 2-Palmitoylglycerol in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Palmitoylglycerol (2-PG) is a monoacylglycerol (MAG) that plays emerging roles in cellular signaling and metabolism. As an endogenous lipid molecule, its synthesis is tightly regulated and integrated with broader glycerolipid metabolic pathways. Understanding the biosynthesis of 2-PG is critical for elucidating its physiological functions and for developing therapeutic strategies that target this pathway. This technical guide provides a comprehensive overview of the primary biosynthetic route for 2-PG in mammalian cells, focusing on the enzymatic hydrolysis of diacylglycerols. It includes quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to facilitate a deeper understanding of the molecular processes involved.

The Primary Biosynthesis Pathway of this compound

The principal pathway for the biosynthesis of this compound in mammalian cells is through the selective hydrolysis of diacylglycerol (DAG) precursors. This reaction is catalyzed by diacylglycerol lipases (DAGLs), which exhibit specificity for the sn-1 position of the glycerol backbone, releasing a free fatty acid and generating a 2-monoacylglycerol.[1][2]

The key steps are as follows:

-

Substrate Provision : The pathway begins with a diacylglycerol molecule containing a palmitoyl group at the sn-2 position. A common precursor is 1-acyl-2-palmitoyl-sn-glycerol, where the acyl group at the sn-1 position is often another fatty acid, such as stearic acid or oleic acid. These DAGs are generated from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) or from the breakdown of triacylglycerols (TAGs).[3][4][5]

-

Enzymatic Hydrolysis : Diacylglycerol lipase (DAGL), primarily the isoforms DAGLα and DAGLβ, catalyzes the hydrolysis of the ester bond at the sn-1 position of the DAG molecule.[1][2]

-

Product Formation : This selective hydrolysis releases the fatty acid from the sn-1 position and yields this compound (2-PG).[6]

This pathway is analogous to the well-characterized synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is also produced by the action of DAGL on arachidonate-containing DAGs.[1][2][3]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the enzymatic conversion of a diacylglycerol precursor to this compound.

Quantitative Data

Quantitative analysis of the 2-PG biosynthesis pathway is essential for understanding its kinetics and regulation. Data is often derived from in vitro enzyme assays or lipidomics analysis of cell and tissue samples. While specific kinetic data for 2-PG synthesis is less abundant than for its analogue 2-AG, the following tables summarize relevant quantitative information.

Table 1: Enzyme Substrate Concentrations and Conditions for DAGL Assays

| Parameter | Value | Cell/Tissue Type | Reference |

| Substrate Concentration | 20 µM | HEK293T cells | [1] |

| Protein Requirement (Crude Lysate) | ≥ 100 µg | HEK293T cells | [1] |

| Protein Requirement (Membrane Prep) | ≥ 10 µg | HEK293T cells | [1] |

| Incubation Time | 20 min | HEK293T cells | [1] |

| Target Substrate Hydrolysis | ~5% | Not Specified | [1] |

Table 2: Concentrations of 2-Monoacylglycerols in Mammalian Tissues

| Monoacylglycerol | Concentration | Tissue | Reference |

| 2-Arachidonoylglycerol (2-AG) | ~5 nmol/g | Nervous Tissue | [3] |

| This compound (2-PG) | Levels are modulated by diet | Rat Intestine, Liver, Adipose Tissue | [7] |

Note: Absolute concentrations for 2-PG are not widely reported and can vary significantly based on diet and physiological state. 2-AG is provided as a reference for a structurally related 2-monoacylglycerol.

Table 3: LC-MS/MS Quantification Parameters for Monoacylglycerols

| Parameter | Value | Method | Reference |

| Limit of Decision (LOD) | 0.3–0.8 mg/L | HPLC-MS | [8] |

| Limit of Quantitation (LOQ) | 0.8–1.7 mg/L | HPLC-MS | [8] |

| Linearity Range | <10 pmol/µL | MS/MSALL | [9] |

Key Experimental Protocols

Accurate investigation of the 2-PG biosynthesis pathway relies on robust experimental methodologies. The following sections provide detailed protocols for lipid extraction, DAGL activity assays, and quantification of 2-PG.

Protocol 1: Lipid Extraction from Mammalian Cells or Tissues

This protocol is adapted from standard lipid extraction methods for monoacylglycerol analysis.[10]

Materials:

-

Homogenization buffer (e.g., cold PBS)

-

Chloroform

-

Methanol

-

Deionized water

-

Internal standard (e.g., a deuterated MAG standard)

-

Vortex mixer

-

Centrifuge (capable of 2000 x g)

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: For tissues, homogenize the sample in an appropriate volume of cold buffer. For cell pellets or plasma, proceed directly to the next step.

-

Solvent Addition: To 100 µL of the sample (e.g., cell lysate, tissue homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Internal Standard: Add the internal standard at a known concentration to the mixture.

-

First Vortex: Vortex the mixture vigorously for 1 minute.

-

Phase Separation (Part 1): Add 125 µL of chloroform and vortex for another minute.

-

Phase Separation (Part 2): Add 125 µL of deionized water and vortex for a final minute.

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe or pipette.

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 v/v methanol:chloroform).

Protocol 2: Diacylglycerol Lipase (DAGL) Activity Assay

This protocol describes a general method for measuring DAGL activity using a chromogenic or radiolabeled substrate.[1][6]

Materials:

-

Cell or tissue lysate/membrane preparation containing DAGL

-

Assay buffer (e.g., 50 mM HEPES, pH 7.3)

-

Substrate:

-

Triton X-100 (for assays with lipophilic substrates)

-

Microplate reader (for chromogenic assays) or TLC equipment and phosphorimager (for radiolabeled assays)

-

Quenching solution (e.g., 2:1 chloroform/methanol)

Procedure (Radiolabeled Example):

-

Enzyme Preparation: Suspend cell membranes or lysate (10-100 µg of protein) in the assay buffer.

-

Inhibitor Pre-incubation (Optional): If screening inhibitors, pre-incubate the enzyme suspension with the test compound for 15 minutes.

-

Reaction Initiation: Add the radiolabeled DAG substrate (e.g., to a final concentration of 20 µM) to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes with gentle shaking.

-

Reaction Quenching: Stop the reaction by adding 2:1 chloroform/methanol and vortexing to denature the protein and extract the lipids.

-

Lipid Separation: Separate the substrate and the product (radiolabeled 2-monoacylglycerol) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of product formed using a phosphorimager or scintillation counting. Activity is calculated based on the conversion of substrate to product over time.

Protocol 3: Quantification of 2-PG by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of 2-PG from extracted lipids.

Materials:

-

Lipid extract (from Protocol 4.1)

-

LC-MS/MS system (e.g., UHPLC coupled to a QTOF or triple quadrupole mass spectrometer)

-

C18 reversed-phase chromatography column

-

Mobile Phase A: Acetonitrile/Water with 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile with 0.1% formic acid

-

2-PG standard for calibration curve

Procedure:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto the C18 column. Elute the lipids using a gradient of Mobile Phases A and B. This separates different lipid classes and isomers.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Analyte Identification: Identify 2-PG based on its specific precursor ion mass-to-charge ratio (m/z). For this compound (C₁₉H₃₈O₄), the [M+H]⁺ ion would be approximately m/z 331.28.

-

Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the precursor ion. Characteristic fragment ions (e.g., neutral loss of the glycerol headgroup) confirm the identity of the molecule.

-

Quantification: Create a standard curve using known concentrations of the 2-PG standard. Quantify the amount of 2-PG in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the quantification of 2-PG from biological samples.

Conclusion

The biosynthesis of this compound is a targeted enzymatic process primarily governed by the activity of diacylglycerol lipases on specific diacylglycerol precursors. This pathway is a key node in glycerolipid metabolism, linking phospholipid signaling to the generation of bioactive monoacylglycerols. The methodologies outlined in this guide—from lipid extraction to enzyme activity assays and mass spectrometry—provide a robust framework for researchers to investigate this pathway. A thorough understanding of 2-PG synthesis is fundamental for exploring its role in cellular physiology and its potential as a target in drug development for metabolic and signaling-related disorders.

References

- 1. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]

2-Palmitoylglycerol: An Endogenous Signaling Molecule at the Crossroads of Metabolism and Neuromodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has emerged from the shadow of its more famous cousin, 2-arachidonoylglycerol (2-AG), to be recognized as a signaling molecule in its own right. Initially characterized for its role in the "entourage effect," where it enhances the activity of other endocannabinoids, recent evidence has unveiled direct signaling capabilities of 2-PG, implicating it in a range of physiological processes from neuromodulation to metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of 2-PG, detailing its biosynthesis and degradation, diverse signaling mechanisms, and its potential roles in health and disease. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for its study, and utilize visualizations to clarify complex pathways and workflows. This document aims to serve as a critical resource for researchers and drug development professionals interested in the expanding world of lipid signaling.

Introduction to this compound (2-PG)

This compound (2-PG), also known as 2-monopalmitin, is a monoglyceride consisting of a glycerol backbone esterified with palmitic acid at the sn-2 position. For years, 2-PG was considered an inactive metabolite or simply a structural component of cellular membranes. However, pioneering research into the endocannabinoid system revealed its ability to potentiate the effects of the primary endocannabinoid 2-AG, a phenomenon termed the "entourage effect"[1]. More recent studies have demonstrated that 2-PG possesses intrinsic biological activity, acting as a signaling molecule through various receptors and pathways, thereby influencing neuronal function and metabolic homeostasis.

Biosynthesis and Degradation

The endogenous levels of 2-PG are tightly regulated by a series of enzymatic synthesis and degradation steps, which are shared with other 2-monoacylglycerols.

Biosynthesis

The primary route for 2-PG synthesis begins with dietary triglycerides or endogenous phospholipids. A key precursor is 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured triglyceride abundant in human breast milk[2].

-

From Triacylglycerols (TAGs): Pancreatic lipases in the gut hydrolyze TAGs, such as OPO, to release 2-monoacylglycerols, including 2-PG[2].

-

From Phospholipids: In the central nervous system and other tissues, 2-PG can be synthesized from palmitic acid-containing phospholipids[2]. The canonical pathway involves the sequential action of Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL).

Figure 1: Biosynthesis pathway of this compound (2-PG) from phospholipids.

Degradation

The hydrolysis of 2-PG into palmitic acid and glycerol is primarily catalyzed by Monoacylglycerol Lipase (MAGL), the same enzyme responsible for the degradation of 2-AG[3]. Other enzymes, such as α/β-hydrolase domain 6 (ABHD6) and ABHD12, may also contribute to a lesser extent.

Figure 2: Degradation pathway of this compound (2-PG).

Signaling Mechanisms of 2-PG

2-PG exerts its biological effects through both indirect and direct signaling mechanisms.

The "Entourage Effect": Indirect Signaling

The entourage effect describes the synergistic action of different lipid molecules to enhance the overall activity of the endocannabinoid system. 2-PG contributes to this effect by potentiating the actions of 2-AG[1]. The proposed mechanism involves the inhibition of 2-AG degradation. By competing for the active site of MAGL, 2-PG can slow the breakdown of 2-AG, thereby prolonging its signaling at cannabinoid receptors (CB1 and CB2)[1]. However, it is important to note that some studies have questioned the significance of this effect under physiological conditions, with some evidence suggesting that 2-PG may act as a functional antagonist of 2-AG at CB1 receptors in certain contexts[4].

Figure 3: The "Entourage Effect" of 2-PG on 2-AG signaling.

Direct Signaling Pathways

Recent research has identified direct molecular targets for 2-PG, establishing it as a bona fide signaling molecule.

2-PG is an agonist for GPR119, a Gs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells[5]. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]

- 5. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Characterization of 2-Palmitoylglycerol: An Endocannabinoid Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Palmitoylglycerol (2-PG) is a naturally occurring monoacylglycerol that has garnered significant interest within the scientific community for its role as a modulator of the endocannabinoid system (ECS). Initially identified as a constituent of various mammalian tissues, including the brain, spleen, and gut, 2-PG has been implicated in the "entourage effect," a phenomenon where endocannabinoid-like molecules enhance the activity of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG). This technical guide provides a comprehensive overview of the discovery, chemical characterization, and biological significance of 2-PG, with a focus on its potential as a therapeutic agent.

Discovery and Initial Identification

The discovery of this compound is intrinsically linked to the burgeoning field of endocannabinoid research in the late 1990s. While investigating the endogenous ligands of the cannabinoid receptors, researchers identified 2-arachidonoylglycerol (2-AG) as a key signaling molecule. In a seminal 1998 paper, Ben-Shabat and colleagues reported the co-occurrence of other 2-acylglycerols alongside 2-AG in the canine gut and mouse brain.[1] Among these, this compound (2-PG) and 2-linoleoylglycerol were identified as major constituents.[1]

This initial study revealed that while 2-PG did not bind to cannabinoid receptors with high affinity, it significantly potentiated the binding of 2-AG to its receptors and amplified its biological effects.[1] This observation gave rise to the concept of the "entourage effect," suggesting that the biological activity of primary endocannabinoids is modulated by a host of other endogenous, non-agonist compounds.

Chemical Characterization

This compound is a monoglyceride consisting of a glycerol backbone esterified with palmitic acid at the sn-2 position. Its chemical properties are summarized in the table below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O₄ | PubChem |

| Molecular Weight | 330.5 g/mol | PubChem |

| IUPAC Name | (2R)-2,3-dihydroxypropyl hexadecanoate | PubChem |

| CAS Number | 23470-00-0 | PubChem |

| Appearance | White solid | Sigma-Aldrich |

| Melting Point | 59-61 °C | Sigma-Aldrich |

| Solubility | Soluble in ethanol, methanol, chloroform | Sigma-Aldrich |

Spectroscopic Data

The structural elucidation of 2-PG has been confirmed through various spectroscopic techniques.

-

¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 5.08 (m, 1H, CH-O), 4.20 (dd, J=11.6, 4.4 Hz, 1H, CH₂-O), 4.13 (dd, J=11.6, 6.0 Hz, 1H, CH₂-O), 3.93 (dd, J=11.6, 4.0 Hz, 1H, CH₂-OH), 3.70 (dd, J=11.6, 5.2 Hz, 1H, CH₂-OH), 2.35 (t, J=7.6 Hz, 2H, α-CH₂), 1.63 (quint, J=7.6 Hz, 2H, β-CH₂), 1.25 (s, 24H, (CH₂)₁₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).

-

¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 174.4 (C=O), 74.8 (CH-O), 65.3 (CH₂-O), 62.9 (CH₂-OH), 34.2 (α-CH₂), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7 ((CH₂)₁₂), 14.1 (CH₃).

Gas chromatography-mass spectrometry (GC-MS) of the trimethylsilyl (TMS) derivative of 2-PG is a common analytical method. The electron ionization (EI) mass spectrum exhibits characteristic fragmentation patterns.

-

Key Fragments (m/z): 459 [M-15]⁺, 387 [M-89]⁺, 299, 218, 147, 129, 73.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-PG involves the selective acylation of a protected glycerol derivative.

Materials:

-

1,3-O-Benzylidene glycerol

-

Palmitoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Ethyl acetate

Procedure:

-

Acylation: Dissolve 1,3-O-benzylidene glycerol in dry DCM and cool to 0°C. Add pyridine, followed by the dropwise addition of palmitoyl chloride. Stir the reaction mixture at room temperature overnight.

-

Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-palmitoyl-1,3-O-benzylidene glycerol.

-

Deprotection: Dissolve the product from the previous step in ethyl acetate and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Extraction of this compound from Brain Tissue (Modified Folch Method)

This protocol is adapted from the Folch method for the extraction of total lipids and is suitable for the analysis of monoacylglycerols.

Materials:

-

Brain tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Weigh the frozen brain tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol (20 mL per gram of tissue) using a glass-Teflon homogenizer.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic phase containing the lipids. Re-extract the upper aqueous phase and the protein interface with 2 volumes of chloroform, vortex, and centrifuge again.

-

Pooling and Drying: Pool the lower organic phases and wash with a mixture of methanol:water (1:1, v/v). Dry the final organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.

Signaling Pathways and the "Entourage Effect"

While 2-PG itself is not a potent agonist at cannabinoid receptors, its primary biological role is believed to be the potentiation of 2-AG signaling. This "entourage effect" is thought to occur through several mechanisms, primarily by increasing the bioavailability of 2-AG at the cannabinoid receptors.

One proposed mechanism is the inhibition of enzymes that degrade 2-AG, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). By competing for these enzymes, 2-PG may slow the breakdown of 2-AG, thereby prolonging its signaling activity.

Logical Workflow for 2-PG Analysis

The following diagram illustrates a typical workflow for the investigation of 2-PG from biological samples.

Conclusion and Future Directions

The discovery of this compound has expanded our understanding of the complexity and subtlety of the endocannabinoid system. As an "entourage" molecule, 2-PG highlights a novel mechanism for regulating endogenous signaling pathways. Further research is warranted to fully elucidate the molecular mechanisms underlying the entourage effect and to explore the therapeutic potential of 2-PG and other related monoacylglycerols in various pathological conditions, including pain, inflammation, and neurodegenerative disorders. The development of selective inhibitors for the enzymes involved in 2-AG and 2-PG metabolism will be crucial for dissecting their respective roles and for the advancement of novel therapeutics targeting the endocannabinoid system.

References

The Enzymatic Landscape of 2-Palmitoylglycerol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has garnered increasing interest for its bioactive properties, notably its "entourage effect" on the endocannabinoid system and its independent role in promoting GABA synthesis. Understanding the enzymatic machinery that governs the synthesis, degradation, and signaling of 2-PG is crucial for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the key enzymes involved in 2-PG metabolism, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways. While specific kinetic data for 2-PG remains an area of active research, this guide leverages data from the closely related and well-studied endocannabinoid, 2-arachidonoylglycerol (2-AG), to provide a robust framework for scientific inquiry.

Core Enzymes in this compound Metabolism

The metabolism of 2-PG is intrinsically linked to the broader pathways of monoacylglycerol synthesis and degradation. The primary enzymes implicated in these processes are Diacylglycerol Lipases (DAGLs) for its synthesis and Monoacylglycerol Lipase (MAGL) for its degradation.

Synthesis of this compound

The biosynthesis of 2-PG is believed to occur through the hydrolysis of diacylglycerols (DAGs) containing a palmitoyl group at the sn-2 position. This reaction is catalyzed by sn-1 selective Diacylglycerol Lipases (DAGLs). Two main isoforms, DAGLα and DAGLβ, have been identified and are considered the primary enzymes responsible for the synthesis of 2-monoacylglycerols.

Another significant pathway for 2-PG generation is from the digestion of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured triglyceride found in human breast milk.[1] Lipases in the gastrointestinal tract can hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing 2-PG for absorption.

Degradation of this compound

The primary enzyme responsible for the degradation of 2-monoacylglycerols, including 2-PG, is Monoacylglycerol Lipase (MAGL). MAGL is a serine hydrolase that catalyzes the hydrolysis of 2-PG into palmitic acid and glycerol. This enzymatic action terminates the signaling functions of 2-PG. In addition to MAGL, other enzymes such as α/β-hydrolase domain containing 6 (ABHD6), ABHD12, and fatty acid amide hydrolase (FAAH) have been shown to hydrolyze 2-AG and may also contribute to the degradation of 2-PG, albeit to a lesser extent.[2][3]

Quantitative Data on Enzyme Activity

Quantitative kinetic data specifically for the interaction of DAGLs and MAGL with 2-PG are limited in the current scientific literature. However, data from studies on the analogous and more extensively researched endocannabinoid, 2-arachidonoylglycerol (2-AG), can provide valuable insights into the expected enzymatic behavior with 2-PG. Researchers should consider these values as a starting point for their own investigations into 2-PG metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Tissue/Cell Type | Reference |

| MAGL | 2-Oleoylglycerol | ~17 | Not Reported | Rat Brain Cytosol | [3] |

| MAGL | 2-Arachidonoylglycerol | ~13 | Not Reported | Rat Brain Cytosol | [3] |

| FAAH | Anandamide | Not Reported | Not Reported | Rat Brain Membranes | [3] |

Note: The provided data for MAGL with 2-oleoylglycerol and 2-arachidonoylglycerol can serve as an estimate for the affinity of the enzyme for 2-monoacylglycerol substrates. It is anticipated that the kinetic parameters for 2-PG would be within a similar order of magnitude. Further research is required to determine the precise kinetic constants for 2-PG with these enzymes.

Signaling Pathways Involving this compound

The signaling roles of 2-PG are currently understood to be twofold: its potentiation of the endocannabinoid system via the "entourage effect" and its direct influence on GABAergic signaling in astrocytes.

The Entourage Effect

The "entourage effect" describes the phenomenon where non-cannabinoid lipids, such as 2-PG, enhance the activity of endocannabinoids like 2-AG at cannabinoid receptors (CB1 and CB2). While 2-PG itself does not bind to these receptors with high affinity, it is thought to potentiate 2-AG signaling by inhibiting its degradation, thereby increasing its local concentration and duration of action.[4][5]

Promotion of GABA Synthesis in Astrocytes

Recent studies have unveiled a direct signaling role for 2-PG in the central nervous system, independent of the endocannabinoid system. 2-PG has been shown to upregulate the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[6] This is achieved by increasing the expression of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.

Experimental Protocols

Detailed and standardized protocols for measuring the enzymatic activity related to 2-PG are not widely available. The following protocols are generalized from established methods for other mono- and diacylglycerols and should be optimized for specific experimental conditions.

Measurement of this compound Hydrolysis by Monoacylglycerol Lipase (MAGL)

This protocol describes a method to determine the rate of 2-PG hydrolysis by MAGL in tissue homogenates or purified enzyme preparations. The method is based on the quantification of the product, palmitic acid, using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

This compound (substrate)

-

Tissue homogenate or purified MAGL

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Internal Standard (e.g., deuterated palmitic acid)

-

Quenching Solution (e.g., cold acetonitrile)

-

LC-MS system

Procedure:

-

Prepare tissue homogenates or purified enzyme solution in Assay Buffer.

-

Pre-incubate the enzyme solution at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-PG to a final concentration within the expected physiological range or as required for kinetic analysis.

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of cold Quenching Solution containing the Internal Standard.

-

Centrifuge the samples to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Quantify the amount of palmitic acid produced by comparing its peak area to that of the internal standard.

-

Calculate the rate of hydrolysis (e.g., in nmol/min/mg of protein).

Measurement of this compound Synthesis by Diacylglycerol Lipase (DAGL)

This protocol outlines a method to measure the synthesis of 2-PG from a diacylglycerol substrate by DAGL. The quantification of 2-PG is performed using LC-MS.

Materials:

-

1-stearoyl-2-palmitoyl-sn-glycerol (or other suitable diacylglycerol substrate)

-

Cell lysate or membrane fraction containing DAGL

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

-

Internal Standard (e.g., deuterated 2-PG)

-

Quenching Solution (e.g., cold chloroform/methanol 2:1 v/v)

-

LC-MS system

Procedure:

-

Prepare cell lysates or membrane fractions in Assay Buffer.

-

Pre-incubate the enzyme preparation at 37°C for 5 minutes.

-

Initiate the reaction by adding the diacylglycerol substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding the cold Quenching Solution containing the Internal Standard.

-

Perform a lipid extraction (e.g., Folch extraction).

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

Quantify the amount of 2-PG produced by comparing its peak area to that of the internal standard.

-

Calculate the rate of synthesis (e.g., in nmol/min/mg of protein).

Future Directions

The study of this compound metabolism is a burgeoning field with significant potential for therapeutic innovation. Future research should focus on:

-

Determining Specific Kinetic Parameters: Establishing the Km and Vmax values of DAGLs and MAGL for 2-PG is essential for a precise understanding of its metabolic regulation.

-

Elucidating Regulatory Mechanisms: Investigating the factors that regulate the activity of 2-PG metabolizing enzymes will provide deeper insights into its physiological roles.

-

Exploring Novel Signaling Pathways: Further exploration of the signaling functions of 2-PG beyond the entourage effect and GABA synthesis may reveal new therapeutic targets.

-

Developing Selective Inhibitors: The development of potent and selective inhibitors for the enzymes involved in 2-PG metabolism will be invaluable tools for both research and potential drug development.

This technical guide provides a foundational understanding of the enzymes at the core of this compound metabolism. As research in this area progresses, a more detailed and quantitative picture will undoubtedly emerge, paving the way for novel therapeutic strategies targeting this important bioactive lipid.

References

- 1. Assay Procedure for Lipase [sigmaaldrich.com]

- 2. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentration and Analysis of 2-Palmitoylglycerol in Human Plasma: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Palmitoylglycerol (2-PG), a monoacylglycerol containing palmitic acid at the sn-2 position, is an endogenous lipid mediator that has garnered increasing interest for its role in the endocannabinoid system. Although it does not directly activate cannabinoid receptors, 2-PG is known to potentiate the effects of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), through a phenomenon known as the "entourage effect"[1][2]. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentration of 2-PG in human plasma, detailed methodologies for its quantification, and an illustration of its proposed signaling pathway.

Physiological Concentration of this compound

The precise physiological concentration of this compound in the plasma of healthy humans is not well-established in the existing scientific literature. However, data on total monoacylglycerols can provide an estimate of its likely concentration range. In fasting human plasma, the levels of partial acylglycerols (mono- and diacylglycerols) are generally low, constituting less than 3% of the total acylglycerols[3]. Following the administration of heparin, which stimulates lipoprotein lipase activity, the plasma concentration of monoacylglycerols can increase significantly[3].

For context, a comprehensive lipidomics analysis of human plasma from healthy, fasting individuals identified and quantified over 500 distinct lipid molecular species. While this study provides extensive data on various lipid classes, a specific concentration for this compound was not reported[4]. Another study focusing on plasma fatty acid concentrations in healthy young adults reported a range of 0.3 to 4.1 mmol/L for palmitic acid, the fatty acid component of 2-PG[5].

Table 1: Plasma Lipid Concentrations in Healthy Fasting Adults

| Lipid Class | Concentration | Reference |

| Total Triacylglycerols | 1.1 µmol/mL (90.6 mg/dL) | [4] |

| Total Free Fatty Acids | 214 nmol/mL | [4] |

| Total Partial Acylglycerols (Mono- and Diacylglycerols) | < 3% of total acylglycerols | [3] |

| Palmitic Acid | 0.3 to 4.1 mmol/L | [5] |

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

The quantification of this compound in human plasma is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The following protocol is a representative method based on established procedures for the analysis of similar lipid molecules[6][7][8][9][10].

1. Sample Collection and Preparation

-

Collect whole blood from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

2. Lipid Extraction

-

To 100 µL of plasma, add an appropriate internal standard (e.g., this compound-d5).

-

Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether (MTBE):methanol (10:3, v/v) solution. Vortex for 1 minute.

-

Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A gradient from 30% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion [M+H]+ m/z 331.3 -> Product ion m/z 239.2 (corresponding to the loss of glycerol and water).

-

Internal Standard (this compound-d5): Precursor ion [M+H]+ m/z 336.3 -> Product ion m/z 239.2.

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

-

4. Quantification

-

Construct a calibration curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and the "Entourage Effect"

This compound is a key player in the "entourage effect," a phenomenon where a group of lipid molecules enhances the activity of the primary endocannabinoids. 2-PG itself does not bind to the cannabinoid receptors CB1 and CB2 but is thought to inhibit the enzymatic degradation of 2-arachidonoylglycerol (2-AG), thereby increasing its local concentration and prolonging its signaling effects[1][2]. The primary enzyme responsible for 2-AG degradation is monoacylglycerol lipase (MAGL).

It is important to note that while the "entourage effect" is a widely cited mechanism, some studies have presented conflicting evidence, suggesting that under certain experimental conditions, 2-PG may act as a functional antagonist to 2-AG[1]. Further research is needed to fully elucidate the complex interactions between these lipid mediators.

Caption: Proposed "entourage effect" of this compound on 2-Arachidonoylglycerol signaling.

Caption: General experimental workflow for the quantification of this compound in human plasma.

Conclusion

This compound is an important endogenous lipid that modulates the endocannabinoid system. While its exact physiological concentration in human plasma remains to be definitively established, its role in the "entourage effect" highlights its potential as a therapeutic target and a biomarker. The use of sensitive and specific analytical techniques like LC-MS/MS is crucial for accurately determining its levels in biological matrices. Further research is warranted to fully understand the physiological and pathological significance of this compound.

References

- 1. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Endocannabinoid Analgesic Entourage Effect: Investigations in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono-, di- and triacylglycerol concentrations in human plasma: effects of heparin injection and of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

2-Palmitoylglycerol and its Interaction with Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has garnered interest within the scientific community for its potential modulation of the endocannabinoid system (ECS). The ECS, a ubiquitous signaling system, plays a crucial role in regulating a myriad of physiological processes. It is primarily composed of cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.

Initially, 2-PG was proposed to act via an "entourage effect," a phenomenon where an inactive compound enhances the activity of an active one. In this context, 2-PG was thought to potentiate the effects of the primary endocannabinoid, 2-AG, by inhibiting its metabolic degradation. However, more recent evidence has challenged this hypothesis, suggesting a more complex and at times antagonistic relationship. This technical guide provides an in-depth overview of the current understanding of 2-PG's interaction with the cannabinoid system, presenting the conflicting evidence, summarizing the available data, and detailing the experimental protocols used in its investigation.

Interaction with Cannabinoid Receptors

Direct Receptor Binding

There is a general consensus in the scientific literature that this compound does not directly bind to the orthosteric sites of either the CB1 or CB2 cannabinoid receptors.[1][2] This lack of direct binding affinity means that 2-PG is not considered a classical cannabinoid agonist or antagonist. Its effects on the endocannabinoid system are therefore considered to be indirect.

The "Entourage Effect" Hypothesis

The concept of the "entourage effect" was first proposed in the context of endocannabinoids by Ben-Shabat and colleagues in 1998. Their research suggested that certain endogenous fatty acid glycerol esters, including 2-PG, while inactive on their own, could enhance the binding and functional activity of 2-AG.[2] The proposed mechanism for this potentiation is the inhibition of the enzymes that degrade 2-AG, primarily monoacylglycerol lipase (MAGL).[1][3] By slowing the breakdown of 2-AG, 2-PG would effectively increase its concentration and duration of action at the cannabinoid receptors.

Evidence for Functional Antagonism

More recent studies have provided evidence that contradicts the "entourage effect" hypothesis for 2-PG in certain physiological contexts. A study by Murataeva and colleagues in 2016 found that 2-PG, along with other 2-AG congeners like 2-oleoylglycerol (2-OG) and 2-linoleoylglycerol (2-LG), did not potentiate 2-AG-mediated depolarization-induced suppression of excitation (DSE), a key form of synaptic plasticity mediated by CB1 receptors.[1] Instead, these compounds behaved as functional antagonists, weakening the effect of 2-AG.[1] The same study also noted that 2-PG could modestly induce the internalization of CB1 receptors on its own, a process that could reduce the number of receptors available for 2-AG to act upon.[1]

Comparative Pharmacology with other 2-AG Congeners

The varied activities of other 2-AG congeners highlight the complexity of the endocannabinoid system. For instance, 2-linoleoylglycerol (2-LG) has been shown to act as a partial agonist at the human CB1 receptor.[4][5] As a partial agonist, it can weakly activate the receptor on its own but can also act as an antagonist in the presence of a full agonist like 2-AG by competing for the same binding site.[4] This is in contrast to the proposed non-competitive mechanism of the "entourage effect" and the observed functional antagonism of 2-PG.

Quantitative Data Summary

A significant challenge in defining the precise role of 2-PG is the lack of comprehensive quantitative data regarding its potentiation of 2-AG activity. While the "entourage effect" is a compelling hypothesis, there is a notable absence of studies reporting a fold-change in 2-AG's binding affinity (Ki) or a shift in its potency (EC50) in the presence of 2-PG. Similarly, direct and potent IC50 values for 2-PG against MAGL are not well-established in the literature. The following table summarizes the available, relevant quantitative data for 2-AG and its congeners.

| Compound | Target | Assay Type | Value | Species | Reference |

| 2-Arachidonoylglycerol (2-AG) | MAGL | Inhibition Assay | IC50: 13 µM | Rat | [6] |

| CB1 | Radioligand Binding | Ki: 472 nM | Human | ||

| CB2 | Radioligand Binding | Ki: 1400 nM | Human | ||

| CB1 | [³⁵S]GTPγS Binding | EC50: 122 nM | Human | [7] | |

| CB2 | cAMP Inhibition | IC50: 1.30 µM | Human | [7] | |

| 2-Linoleoylglycerol (2-LG) | CB1 | β-lactamase reporter | Partial Agonist | Human | [4][5] |

| This compound (2-PG) | MAGL | Inhibition Assay | No significant inhibition reported | [2] | |

| CB1/CB2 | Radioligand Binding | No direct binding | [1][2] | ||

| CB1 | DSE Assay | Functional Antagonist of 2-AG | Mouse | [1] |

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is representative of methods used to determine the binding affinity of a compound to CB1 or CB2 receptors.

1. Membrane Preparation:

-

Cells stably expressing the cannabinoid receptor of interest (e.g., HEK293-CB1) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]CP55,940) at a concentration close to its Kd value.

-

Increasing concentrations of the unlabeled test compound (e.g., 2-PG) are added to compete with the radioligand for binding to the receptor.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN55,212-2).

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed several times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is used to determine if a compound acts as an agonist or antagonist at Gαi-coupled receptors like CB1 and CB2 by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1) are cultured in 96-well plates.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

-

Concurrently, the cells are treated with varying concentrations of the test compound.

2. cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

3. Data Analysis:

-

The amount of cAMP produced is inversely proportional to the signal generated in the assay.

-

For agonists, the data is plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.

-

For antagonists, the assay is run with a fixed concentration of a known agonist, and the ability of the antagonist to shift the agonist's dose-response curve is measured to determine its potency (often expressed as a pA2 or Kb value).

Depolarization-Induced Suppression of Excitation (DSE) Assay

This electrophysiological protocol is used to measure retrograde endocannabinoid signaling at excitatory synapses.

1. Brain Slice Preparation:

-

Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are made from a postsynaptic neuron (e.g., a CA1 pyramidal neuron).

-

Excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic afferents with a bipolar electrode.

-

A stable baseline of EPSCs is recorded for several minutes.

3. DSE Induction:

-

To induce DSE, the postsynaptic neuron is depolarized from its holding potential (e.g., -70 mV) to 0 mV for a short period (e.g., 5-10 seconds).

-

This depolarization causes an influx of calcium into the postsynaptic cell, triggering the on-demand synthesis and release of endocannabinoids (primarily 2-AG).

4. Post-Induction Recording and Analysis:

-

Immediately following the depolarization, the stimulation of presynaptic inputs is resumed, and EPSCs are recorded.

-

The released endocannabinoids travel retrogradely to the presynaptic terminal and activate CB1 receptors, leading to a transient suppression of neurotransmitter release and a reduction in the amplitude of the evoked EPSCs.

-

The magnitude and duration of this suppression are quantified. To test the effect of a modulator like 2-PG, it is bath-applied, and its ability to alter the DSE induced by 2-AG is measured.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed and observed interactions of 2-PG with the endocannabinoid system.

Figure 1: Proposed "Entourage Effect" of 2-PG on 2-AG Metabolism. This diagram illustrates the hypothesis that 2-PG inhibits the enzyme MAGL, thereby reducing the breakdown of 2-AG and increasing its availability to act on CB1 receptors.

Figure 2: CB1 Receptor Signaling and Functional Antagonism. This diagram shows the canonical Gαi-coupled signaling pathway of the CB1 receptor, leading to the inhibition of adenylyl cyclase and voltage-gated calcium channels, which suppresses neurotransmitter release. The dotted red line illustrates how 2-PG may act as a functional antagonist, opposing the signaling cascade initiated by 2-AG.

References

- 1. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endocannabinoid Modulator 2-Palmitoylglycerol: A Review of its Natural Sources, Dietary Intake, and Biological Significance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Palmitoylglycerol (2-PG) is a monoacylglycerol that has garnered increasing interest within the scientific community for its role as a bioactive lipid, particularly its involvement in the endocannabinoid system. As an endogenous molecule, 2-PG is found in various biological matrices and is also obtained through dietary sources. This technical guide provides an in-depth overview of the natural sources and dietary intake of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling and biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of 2-PG and its derivatives.

Natural Sources and Dietary Intake of this compound

This compound is naturally present in biological systems, primarily as a product of the breakdown of more complex lipids. Its dietary intake is largely linked to the consumption of fats and oils containing palmitic acid at the sn-2 position of the glycerol backbone.

Natural Occurrence

Human Milk: One of the most significant natural sources of 2-PG is human milk, where it is derived from the hydrolysis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a major triglyceride.[1][2][3][4] The specific positioning of palmitic acid at the sn-2 position in human milk triglycerides is crucial for the efficient absorption of fat and calcium in infants.[2][5][6] Upon digestion by lipases, OPO releases 2-PG, which is readily absorbed.[7] The concentration of OPO in human milk has been quantified and varies with the stage of lactation, providing an indirect measure of potential 2-PG availability.[1]

Animal Tissues: this compound is a component of the monoacylglycerol pool in various animal tissues.[8] Its presence is a result of the ongoing synthesis and degradation of glycerolipids. While ubiquitous, the specific concentrations of 2-PG in different animal tissues are not extensively documented in publicly available literature.

Other Organisms: this compound has also been identified as a metabolite in other organisms, including the bacterium Escherichia coli and certain plants like Sciadopitys verticillata and Nelumbo nucifera.[9]

Dietary Intake

Direct dietary intake of 2-PG is not common as it is typically present in small amounts in food. The primary dietary precursor is palmitic acid, particularly when esterified at the sn-2 position of triglycerides. The average dietary intake of palmitic acid is estimated to be around 20–30 grams per day.[5][6]

Table 1: Quantitative Data on this compound Precursors in Natural Sources

| Source | Precursor Molecule | Concentration | Reference |

| Human Milk | 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | 333 ± 11.8 mg/100mL (30 days postpartum) | [1] |

| Human Milk | 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | 337 ± 17.0 mg/100mL (60 days postpartum) | [1] |

| Human Milk | 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | 383 ± 18.0 mg/100mL (120 days postpartum) | [1] |

| Human Milk | Palmitic Acid at sn-2 position | ~70% of total palmitic acid | [2][3] |

| Infant Formula (sn-2 fortified) | Palmitic Acid at sn-2 position | Varies by formulation | [4] |

Experimental Protocols for the Analysis of this compound

The accurate quantification of 2-PG in biological matrices is essential for understanding its physiological roles. This section outlines key experimental methodologies for the extraction and analysis of 2-PG.

Lipid Extraction from Biological Tissues

A robust lipid extraction method is the first critical step for the analysis of 2-PG. The Folch and Bligh-Dyer methods are widely used for their efficiency in extracting a broad range of lipids.[10][11]

Protocol: Modified Folch Extraction for Tissue Samples

-

Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a chloroform/methanol mixture (2:1, v/v) to a final volume 20 times the tissue weight.

-

Agitation: Agitate the mixture for 20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying: Dry the extracted lipid phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for subsequent analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like 2-PG, often requiring derivatization to improve chromatographic properties.[12][13][14][15][16]

Protocol: GC-MS Analysis of this compound

-

Derivatization (Silylation): To the dried lipid extract, add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes to convert 2-PG to its more volatile trimethylsilyl (TMS) ether derivative.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the 2-PG-TMS derivative for quantification and confirmation.

-

Quantification: Generate a calibration curve using a this compound analytical standard.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile lipids like 2-PG without the need for derivatization.[17][18][19][20][21]

Protocol: LC-MS/MS Analysis of this compound

-

LC Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-PG (e.g., m/z [M+H]+ -> fragment ions).

-

Quantification: Create a calibration curve using a certified this compound reference standard.

-

Signaling and Biosynthetic Pathways

This compound is involved in key biological pathways, most notably modulating the endocannabinoid system and serving as a precursor for other important molecules.

Biosynthesis of this compound

2-PG is primarily formed from the hydrolysis of phospholipids and triglycerides that contain palmitic acid at the sn-2 position. The biosynthesis of its precursor, phosphatidic acid, is a central process in lipid metabolism.[22][23][24]

The "Entourage Effect" in the Endocannabinoid System

This compound is known to potentiate the effects of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), a phenomenon termed the "entourage effect".[25] While 2-PG does not directly bind to cannabinoid receptors (CB1 and CB2), it is thought to inhibit the enzymes responsible for 2-AG degradation, thereby increasing its synaptic availability and signaling.[25][26]

Role in GABA Synthesis

Recent research has indicated that 2-PG can directly influence neurotransmitter synthesis. Specifically, it has been shown to upregulate the expression of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA), in astrocytes.[7] This suggests a potential role for 2-PG in modulating neuronal activity and development.

Conclusion

This compound is an important bioactive lipid with a significant presence in human milk and endogenous pools within animal tissues. Its dietary relevance is primarily through the intake of fats containing palmitic acid at the sn-2 position. The analytical methods outlined provide a robust framework for the accurate quantification of 2-PG in various biological samples. The emerging understanding of its role in modulating the endocannabinoid system and influencing neurotransmitter synthesis highlights its potential as a target for therapeutic development. Further research into the quantitative dietary intake from a broader range of food sources and the elucidation of its downstream signaling targets will be crucial in fully understanding the physiological and pharmacological significance of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Evidence that palmitic acid is absorbed as sn-2 monoacylglycerol from human milk by breast-fed infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is SN-2 Palmitate [hcp.biostime.com]

- 4. A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants [mdpi.com]

- 5. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C19H38O4 | CID 123409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Semantic Scholar [semanticscholar.org]

- 12. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rsc.org [rsc.org]

- 18. Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitation of Cremophor EL and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. aocs.org [aocs.org]

- 23. biyogok.wordpress.com [biyogok.wordpress.com]

- 24. davuniversity.org [davuniversity.org]

- 25. caymanchem.com [caymanchem.com]

- 26. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Extraction of 2-Palmitoylglycerol from Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Palmitoylglycerol (2-PG) is a monoacylglycerol that plays a role in various physiological processes within the central nervous system. Accurate quantification of 2-PG in brain tissue is crucial for understanding its function in both normal and pathological states. This document provides a detailed protocol for the extraction, purification, and quantification of 2-PG from brain tissue, designed to yield high-purity samples suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates methods to minimize acyl migration, a common challenge in monoacylglycerol analysis, ensuring the integrity of the target analyte.

Key Experimental Workflow

The overall workflow for the extraction of 2-PG from brain tissue involves several key stages: tissue homogenization, lipid extraction using a modified Folch method, purification of the lipid extract by solid-phase extraction (SPE), and finally, quantification by LC-MS/MS.

Caption: Experimental workflow for the extraction and quantification of this compound.

Experimental Protocols

This section details the methodologies for the key experiments involved in the extraction and quantification of 2-PG from brain tissue.

I. Materials and Reagents

-

Biological Sample: Fresh or snap-frozen brain tissue

-

Solvents (HPLC or MS grade):

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Acetone

-

Hexane

-

tert-Butyl methyl ether (MTBE) - Optional, as a less toxic alternative to Chloroform

-

Water (LC-MS grade)

-

-

Reagents:

-

Sodium chloride (NaCl) solution (0.9% w/v)

-

Internal Standard (IS): this compound-d5 (or other suitable deuterated standard)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

-

Equipment:

-

Homogenizer (e.g., bead beater or Dounce homogenizer)

-

Centrifuge (capable of 4°C)

-

Nitrogen evaporator

-

SPE manifold

-

LC-MS/MS system

-

II. Protocol for 2-PG Extraction and Purification

A. Tissue Homogenization

-

Weigh approximately 50-100 mg of frozen brain tissue.

-

Immediately place the tissue in a pre-chilled tube containing ceramic beads and 1 mL of ice-cold methanol.

-

Homogenize the tissue using a bead beater for 2 cycles of 30 seconds, with a 1-minute interval on ice in between. Note: The use of cold methanol is crucial to minimize enzymatic activity and potential acyl migration.

B. Modified Folch Lipid Extraction

-

To the brain homogenate, add 2 mL of chloroform. For every 1g of tissue, a final volume of 20mL of solvent mixture is often used.[1]

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution to induce phase separation.[1]

-

Vortex for another 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the organic phase to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

C. Solid-Phase Extraction (SPE) Purification

-

Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of LC-MS grade water.

-

Reconstitute the sample: Redissolve the dried lipid extract in 1 mL of a suitable non-polar solvent that does not promote acyl migration, such as acetone or diethyl ether.[2]

-

Load the sample: Apply the reconstituted sample to the conditioned SPE cartridge.

-

Wash the cartridge:

-

Wash 1: 5 mL of water to remove polar impurities.

-

Wash 2: 5 mL of a water:methanol (e.g., 80:20 v/v) solution to elute more polar lipids.

-

-

Elute 2-PG: Elute the 2-PG fraction with 5 mL of a more non-polar solvent mixture, such as acetone or a hexane:ethyl acetate mixture. The optimal elution solvent should be determined empirically.

-

Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.

-

Reconstitute the purified sample in a small, known volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

III. LC-MS/MS Quantification

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to resolve 2-PG from other isomers and lipids.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 2-PG and its internal standard. (These transitions need to be determined empirically based on the specific instrument).

-

Data Presentation

The following table summarizes representative quantitative data that could be obtained using this protocol. Note: These values are illustrative and should be determined experimentally for each specific study.

| Parameter | Representative Value | Unit | Notes |

| Extraction Yield | |||

| Total Lipid Extract | 15-20 | % of wet tissue weight | Varies depending on brain region and age. |

| Purification Efficiency | |||

| 2-PG Recovery (SPE) | > 85 | % | Determined by comparing the amount of 2-PG in the pre- and post-SPE samples. |